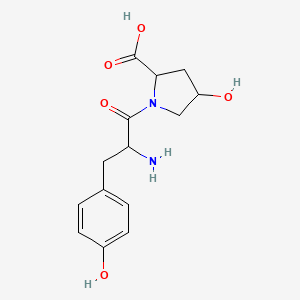

Tyrosyl-Hydroxyproline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O5 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O5/c15-11(5-8-1-3-9(17)4-2-8)13(19)16-7-10(18)6-12(16)14(20)21/h1-4,10-12,17-18H,5-7,15H2,(H,20,21) |

InChI Key |

FTWOPDCJCRFTHX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=C(C=C2)O)N)O |

Origin of Product |

United States |

Metabolic Pathways and Catabolism of Hydroxyproline and Derived Peptides

Hydroxyproline (B1673980) Catabolic Pathways

Free hydroxyproline, released from the breakdown of collagen and other hydroxyproline-rich proteins, is catabolized through two main pathways. wikipedia.org This degradation is essential as hydroxyproline cannot be re-incorporated into new proteins and must be metabolized. nih.gov

Hydroxyproline Dehydrogenase (PRODH2/OH-POX) Pathway

The principal route for hydroxyproline degradation in vertebrates is the Hydroxyproline Dehydrogenase (PRODH2) pathway, also known as the Hydroxyproline Oxidase (OH-POX) pathway. researchgate.netfrontiersin.org This process is initiated by the mitochondrial enzyme PRODH2, which catalyzes the oxidation of hydroxyproline. researchgate.netfrontiersin.org This enzyme exhibits a significantly higher affinity for hydroxyproline compared to proline. frontiersin.org The reaction converts hydroxyproline into Δ¹-Pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C). researchgate.netfrontiersin.org This initial step is rate-limiting in hydroxyproline catabolism. nih.gov The electrons generated during this oxidation can be transferred to the electron transport chain for ATP production. researchgate.netbohrium.com

L-Amino Acid Oxidase Pathway

A secondary pathway for hydroxyproline metabolism involves the L-amino acid oxidase enzyme. wikipedia.org This pathway is generally considered a minor route for the breakdown of this amino acid in mammals. wikipedia.org The end product of this pathway is pyrrole-2-carboxylate. wikipedia.org

Intermediates of Hydroxyproline Degradation

The degradation of hydroxyproline proceeds through several key intermediate compounds.

Δ¹-Pyrroline-3-hydroxy-5-carboxylic Acid (OH-P5C): This is the direct product of the PRODH2/OH-POX-catalyzed oxidation of hydroxyproline. researchgate.netfrontiersin.org It exists in equilibrium with its open-chain form, α-keto-δ-hydroxy-valerate.

α-Ketoglutarate Semialdehyde (α-KGSA): In some bacterial pathways, an intermediate called Δ¹-pyrroline-4-hydroxy-2-carboxylate (HPC) is formed and subsequently deaminated by HPC deaminase to yield α-KGSA. asm.org

Ultimate Metabolic Fates

The catabolism of hydroxyproline ultimately yields several important metabolic products. The PRODH2 pathway leads to the formation of glyoxylate (B1226380) and pyruvate (B1213749). frontiersin.orgresearchgate.net Glyoxylate can be further metabolized to various products, including glycine (B1666218), glycolate (B3277807), and oxalate (B1200264). nih.govwikipedia.org The complete degradation of hydroxyproline can also yield α-ketoglutarate, which can enter the tricarboxylic acid (TCA) cycle. researchgate.net The conversion to glycine is particularly significant as it provides a source for this highly energetic amino acid. wikipedia.orgresearchgate.netbohrium.com

| Pathway | Key Enzyme | Initial Product | Final Products |

| Hydroxyproline Dehydrogenase Pathway | Hydroxyproline Dehydrogenase (PRODH2/OH-POX) | Δ¹-Pyrroline-3-hydroxy-5-carboxylic Acid (OH-P5C) | Glycine, Glyoxylate, Pyruvate, α-Ketoglutarate wikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net |

| L-Amino Acid Oxidase Pathway | L-Amino Acid Oxidase | - | Pyrrole-2-carboxylate wikipedia.org |

Regulation of Hydroxyproline Metabolism

The breakdown of hydroxyproline is a tightly regulated process to maintain metabolic homeostasis and prevent the accumulation of potentially harmful intermediates. nih.gov

Influence of Cellular Redox State on Metabolism

The catabolism of hydroxyproline is intricately linked to the cell's metabolic state, particularly the reduction-oxidation (redox) balance. frontiersin.orgnih.gov This regulation is primarily mediated through the availability and ratio of key redox cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and flavin adenine dinucleotide (FAD/FADH₂). nih.govmdpi.com The metabolic pathways of proline and hydroxyproline are recognized as crucial for maintaining redox homeostasis and responding to cellular stress. frontiersin.orgcreative-proteomics.com

The initial and rate-limiting step in hydroxyproline degradation is catalyzed by the mitochondrial inner membrane enzyme, hydroxyproline oxidase (OH-POX), also known as proline dehydrogenase 2 (PRODH2). nih.govnih.gov This enzyme oxidizes hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). nih.gov During this reaction, electrons are transferred to the electron transport chain (ETC), typically via FAD, contributing to the production of ATP under nutrient-sufficient conditions. nih.govnih.gov However, under certain metabolic states, these electrons can be passed directly to molecular oxygen, generating reactive oxygen species (ROS), such as superoxide (B77818) anions. researchgate.netnih.gov This positions hydroxyproline metabolism as a potential regulator of cellular signaling through controlled ROS production. researchgate.net

The cellular redox state, specifically the NAD⁺/NADH ratio, directly influences the subsequent steps of catabolism. The conversion of intermediates derived from hydroxyproline can either consume or generate reducing equivalents. For instance, the metabolism of glyoxylate, a downstream product of hydroxyproline catabolism, can be influenced by the redox state. frontiersin.org Glyoxylate can be reduced to glycolate by glyoxylate reductase, a reaction that consumes NADH and converts it to NAD⁺. frontiersin.org Conversely, its oxidation to oxalate by lactate (B86563) dehydrogenase is accompanied by the reduction of NAD⁺ to NADH. frontiersin.org

Furthermore, the "proline cycle," a metabolic shuttle involving the interconversion of proline and its intermediate P5C, plays a role in transferring redox equivalents between the mitochondria and the cytosol. frontiersin.orgnih.gov A similar cycle involving hydroxyproline has been proposed, which would also participate in regulating the cellular NAD(P)⁺/NAD(P)H balance. nih.govnih.gov By modulating these cofactor ratios, hydroxyproline metabolism is integrated with other major metabolic networks, including the pentose (B10789219) phosphate (B84403) pathway (PPP), which is critical for nucleotide synthesis and antioxidant defense through its production of NADPH. frontiersin.orgresearchgate.net A high NADH/NAD⁺ ratio, for example, can inhibit proline dehydrogenase (PRODH), demonstrating the tight feedback regulation between the redox state and this metabolic pathway. nih.gov

Table 1: Key Reactions in Hydroxyproline Metabolism and their Redox Cofactors

| Step | Enzyme | Reaction | Redox Cofactor/Product | Cellular Location |

|---|---|---|---|---|

| 1 | Hydroxyproline Oxidase (PRODH2/OH-POX) | Hydroxyproline → OH-P5C | FAD → FADH₂ (to ETC/ROS) | Mitochondria |

| 2 | P5C Dehydrogenase | OH-P5C → 4-hydroxy-glutamate | NAD⁺ → NADH | Mitochondria |

| 3 | Glyoxylate Reductase | Glyoxylate → Glycolate | NADH → NAD⁺ | Mitochondria/Cytosol |

| 4 | Lactate Dehydrogenase | Glyoxylate → Oxalate | NAD⁺ → NADH | Cytosol |

Theoretical Catabolism of Tyrosyl-Hydroxyproline

The catabolism of the dipeptide this compound is a two-stage process. The first essential step is the cleavage of the peptide bond that links the two amino acid residues. Following this hydrolysis, the liberated free amino acids, tyrosine and hydroxyproline, enter their respective and distinct catabolic pathways.

Peptide Bond Hydrolysis (e.g., by Peptidases)

The breakdown of peptides is catalyzed by a class of enzymes known as peptidases or proteases. wikipedia.org These enzymes are broadly classified as endopeptidases, which cleave bonds within a polypeptide chain, and exopeptidases, which act on the terminal amino acids. jmb.or.krassaygenie.com The hydrolysis of a dipeptide like this compound falls under the purview of exopeptidases.

Specifically, the cleavage of peptides containing a C-terminal proline or hydroxyproline residue is a specialized process. While many peptidases are unable to efficiently hydrolyze these imido-peptide bonds, a specific cytosolic enzyme, prolidase (also known as imidodipeptidase or peptidase D), is responsible for this reaction. nih.govnih.gov Prolidase specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue. nih.gov Therefore, the theoretical hydrolysis of this compound would be catalyzed by prolidase, yielding free L-tyrosine and L-hydroxyproline.

The general reaction is as follows:

this compound + H₂O → L-Tyrosine + L-Hydroxyproline (catalyzed by Prolidase)

Other peptidases, such as aminopeptidases that cleave amino acids from the N-terminus, could also theoretically be involved, although prolidase's specificity for the C-terminal hydroxyproline makes it the primary candidate for this catabolic step. nih.gov

Subsequent Metabolism of Constituent Amino Acids

Once liberated, tyrosine and hydroxyproline are catabolized through separate, well-established metabolic pathways. uomustansiriyah.edu.iq

Metabolism of Tyrosine

Tyrosine is classified as both a glucogenic and a ketogenic amino acid, as its breakdown yields intermediates that can be used for glucose synthesis and ketone body formation. frontiersin.org The catabolic pathway occurs primarily in the liver and involves several key steps:

Transamination: Tyrosine is first converted to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase (TAT), which requires pyridoxal (B1214274) phosphate (PLP) as a cofactor. frontiersin.org

Oxidation: The enzyme 4-hydroxyphenylpyruvate dioxygenase then converts 4-hydroxyphenylpyruvate to homogentisate (B1232598). uomustansiriyah.edu.iqfrontiersin.org

Ring Cleavage: Homogentisate 1,2-dioxygenase opens the aromatic ring of homogentisate to form maleylacetoacetate. uomustansiriyah.edu.iq

Isomerization: Maleylacetoacetate isomerase catalyzes the conversion of maleylacetoacetate to fumarylacetoacetate. uomustansiriyah.edu.iq

Hydrolysis: Finally, the enzyme fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into two smaller molecules: fumarate (B1241708) and acetoacetate. uomustansiriyah.edu.iqfrontiersin.org

Fumarate is an intermediate of the tricarboxylic acid (TCA) cycle and can be used for gluconeogenesis. Acetoacetate is a ketone body and can be converted to acetyl-CoA, which can either enter the TCA cycle or be used for fatty acid synthesis. uomustansiriyah.edu.iqlibretexts.org

Metabolism of Hydroxyproline

Free hydroxyproline, specifically trans-4-hydroxy-L-proline, cannot be re-incorporated into new proteins and is therefore directed for degradation. nih.gov This catabolic pathway ultimately converts hydroxyproline into pyruvate and glyoxylate. frontiersin.orgnih.gov The key enzymatic steps are:

Oxidation: As previously mentioned, hydroxyproline is oxidized by the mitochondrial enzyme hydroxyproline oxidase (PRODH2) to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). nih.govnih.gov

Dehydrogenation: OH-P5C is then converted to 4-hydroxy-glutamate by P5C dehydrogenase. nih.gov

Conversion to α-Ketoglutarate: Subsequent steps convert 4-hydroxy-glutamate to α-ketoglutarate (α-KG), an intermediate of the TCA cycle. In an alternative and major pathway in vertebrates, OH-P5C undergoes spontaneous hydrolysis to form 4-hydroxy-glutamate-semialdehyde.

Aldol Cleavage: The intermediate is then cleaved by 4-hydroxy-2-ketoglutarate aldolase (B8822740) into pyruvate and glyoxylate. frontiersin.org

The end-products, pyruvate and glyoxylate, are then integrated into central metabolism. Pyruvate can be converted to acetyl-CoA to fuel the TCA cycle or used as a substrate for gluconeogenesis, while glyoxylate can be converted to glycine or oxalate. frontiersin.orghumanmetabolome.com

Table 2: Summary of Catabolic Products for Constituent Amino Acids

| Constituent Amino Acid | Initial Enzyme | Key Intermediates | Final Catabolic Products | Metabolic Fate |

|---|---|---|---|---|

| Tyrosine | Tyrosine Aminotransferase | 4-hydroxyphenylpyruvate, Homogentisate, Fumarylacetoacetate | Fumarate, Acetoacetate | Glucogenic & Ketogenic |

| Hydroxyproline | Hydroxyproline Oxidase | Δ¹-pyrroline-3-hydroxy-5-carboxylate, 4-hydroxy-2-ketoglutarate | Pyruvate, Glyoxylate | Glucogenic |

Biological Roles and Mechanistic Investigations in Model Systems

Cellular and Molecular Interactions

The interaction of peptides with the extracellular matrix (ECM) is largely governed by their constituent amino acids. Hydroxyproline (B1673980) is a cornerstone of ECM structure, primarily due to its high abundance in collagen, which constitutes up to 30% of the total protein mass in multicellular animals. nih.gov The hydroxylation of proline residues is a critical post-translational modification that stabilizes the unique triple-helical structure of collagen. cellsignal.com This stability is essential for the formation of collagen fibrils and the subsequent assembly of the larger ECM scaffold, which provides structural integrity to tissues. cellsignal.comnih.gov The proper alignment and cross-linking of collagen fibers, influenced by hydroxyproline content, are crucial for the tensile strength and resilience of connective tissues. nih.govnih.gov

Tyrosine residues also play significant roles in ECM dynamics. For instance, post-translational modification of tyrosine to DOPA (dihydroxyphenylalanine) is a mechanism used by marine mussels for adhesion to various substrates. frontiersin.org Within the ECM, tyrosine residues in proteins can be targets of oxidative cross-linking reactions, which may contribute to matrix remodeling and the pathogenesis of fibrotic diseases. frontiersin.org Furthermore, the N-terminal domain of the proteoglycan fibromodulin (B1180088) contains numerous sulfated tyrosine residues. nih.gov This tyrosine sulfate (B86663) domain has been shown to bind directly to collagen, shortening the lag phase of fibril formation and suggesting a regulatory role for tyrosine modification in matrix assembly. nih.gov

The hydroxyproline component is integral to the recognition of collagen by cellular receptors. Specific motifs within collagen that contain 4-hydroxyproline (B1632879) are recognized by cell surface receptors, including various integrins and discoidin domain receptors (DDRs). nih.gov These interactions are fundamental for anchoring cells to the matrix and regulating critical cellular functions such as survival, proliferation, migration, and differentiation. nih.gov

Tyrosine is a central element in cellular signaling, primarily through the action of receptor tyrosine kinases (RTKs), which are activated by a wide array of growth factors and hormones. khanacademy.org The binding of ligands to RTKs triggers receptor phosphorylation on tyrosine residues, initiating downstream signaling cascades that govern numerous cellular processes. khanacademy.orgtechnologynetworks.com The interplay between the ECM and cell signaling is evident as integrin-mediated adhesion to the collagen matrix can trigger intracellular signaling pathways involving tyrosine kinases. nih.gov

Studies on the analogous dipeptide Prolyl-Hydroxyproline (Pro-Hyp) demonstrate how a small hydroxyproline-containing molecule can modulate cell signaling. Pro-Hyp has been found to promote cellular homeostasis and motility in tendon cells through the activation of β1-integrin. nih.govbohrium.com This engagement leads to the phosphorylation and activation of downstream pathways, including the Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation and differentiation. nih.gov

The structural role of hydroxyproline in stabilizing the collagen triple helix is a primary determinant of its protein-protein interactions. nih.gov This stable conformation is a prerequisite for collagen's binding to dozens of interaction partners, from other ECM glycoproteins to cell surface receptors. nih.gov

The tyrosine side chain, with its amphipathic and aromatic nature, is versatile in mediating molecular interactions. technologynetworks.com It can participate in hydrogen bonding, nonpolar interactions, and cation-π interactions, making it a frequent contributor to the binding energy and specificity of protein interfaces. frontiersin.org In some contexts, intermolecular interactions between aromatic residues like tyrosine and imino acids like hydroxyproline are thought to be important for the self-assembly of triple-helical peptides into higher-order structures.

The metabolism of proline and hydroxyproline is handled by distinct mitochondrial enzymes, Proline Dehydrogenase (PRODH) and Hydroxyproline Dehydrogenase (PRODH2), also known as hydroxyproline oxidase (OH-POX), respectively. nih.govfrontiersin.org These enzymes exhibit high substrate specificity with minimal crossover. researchgate.net

A direct link between tyrosine and hydroxyproline in the context of enzyme specificity has been elucidated in structural studies of PRODH. A conserved tyrosine residue (Tyr540) in the active site of the enzyme appears to function as a "negative filter." nih.gov This tyrosine residue creates a steric clash with the 4-hydroxyl group of hydroxyproline, thus disfavoring its binding and enforcing the enzyme's strong preference for proline. nih.gov Mutation of this tyrosine to a smaller amino acid, such as serine or alanine, significantly reduces the enzyme's ability to discriminate between proline and hydroxyproline. nih.gov This highlights a sophisticated mechanism where a tyrosine residue directly influences substrate specificity concerning hydroxyproline.

Effects on Cellular Processes (In Vitro and In Vivo Model Systems)

While direct data on Tyrosyl-Hydroxyproline is unavailable, extensive research on the dipeptide Prolyl-Hydroxyproline (Pro-Hyp) provides significant insight into how hydroxyproline-containing dipeptides can regulate cellular processes.

Cell Proliferation: Pro-Hyp has been repeatedly shown to stimulate cell proliferation in various cell types. In cultured human dermal fibroblasts, Pro-Hyp enhanced cell proliferation 1.5-fold at a concentration of 200 nmol/mL. wellnex-collagen.comnih.gov It also promotes the proliferation of adult tenocytes and tendon progenitor cells in a concentration-dependent manner. nih.gov Studies using fetal bovine serum stripped of its native hydroxyprolyl peptides confirmed that Pro-Hyp and another dipeptide, Hydroxyprolyl-Glycine (Hyp-Gly), play crucial roles in promoting the growth of skin fibroblasts. mdpi.com

| Cell Type | Model System | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|

| Human Dermal Fibroblasts | In Vitro Culture | 1.5-fold increase in cell number | 200 nmol/mL | wellnex-collagen.comnih.gov |

| Mouse Tendon Cells (Tenocytes) | In Vitro Culture | Significant, concentration-dependent increase in proliferation | 200-500 µg/mL | nih.gov |

| Mouse Tendon Progenitor Cells | In Vitro Culture | Significant, concentration-dependent increase in proliferation | 200-500 µg/mL | nih.gov |

| Mouse Skin Fibroblasts | In Vitro Culture | Triggered growth of fibroblasts attached to collagen | Not specified | mdpi.com |

Cell Differentiation: Pro-Hyp also actively participates in directing cell differentiation. In mouse tendon cells, Pro-Hyp promotes tenogenic differentiation and maturation. nih.gov This was evidenced by a significant upregulation of the tendon-specific transcription factor Scx, alongside a downregulation of the chondrogenic marker Sox9. nih.gov In another model system using mesenchymal stem cells, Pro-Hyp was found to promote brown adipocyte-like differentiation. frontiersin.org This was associated with an upregulation of brown fat-specific genes, including PGC-1α and UCP-1, and was mediated by the interaction of the transcription factor Foxg1 with the PGC-1α promoter. frontiersin.org Proline and hydroxyproline are generally recognized as important molecules in modulating the differentiation of various cell types, including embryonic stem cells. nih.gov

| Cell Type | Model System | Key Markers / Processes Modulated | Outcome | Source |

|---|---|---|---|---|

| Mouse Tendon Cells | In Vitro Culture | Upregulation of Scx mRNA; Downregulation of Sox9 mRNA | Promotes tenogenic differentiation and maturation | nih.gov |

| C3H10T1/2 Mesenchymal Stem Cells | In Vitro Culture | Upregulation of C/EBPα, PGC-1α, UCP-1; Increased mitochondrial activity | Promotes brown adipocyte-like differentiation | frontiersin.org |

| Preosteoblast Cells | In Vitro Culture | Enhanced collagen secretion | Supports osteoblast function | nih.gov |

Modulation of Cell Migration and Chemotaxis

Hydroxyproline-containing peptides, notably Prolyl-Hydroxyproline (Pro-Hyp), have demonstrated significant effects on cell migration and chemotaxis in various in vitro studies. These collagen-derived dipeptides are thought to be generated during the degradation of endogenous collagen at sites of tissue injury and remodeling. nih.gov

Research on mouse tendon cells has shown that Pro-Hyp induces significant chemotactic activity. nih.gov In studies using Boyden chambers, both adult tenocytes and tendon progenitor cells exhibited a marked increase in migration in response to Pro-Hyp. nih.gov Furthermore, this dipeptide was found to increase directional persistence in migrating cells. nih.govnih.gov Similar effects have been observed in mouse skin fibroblasts, where Pro-Hyp was found to stimulate the migration of fibroblasts from skin explants. nih.govresearchmap.jpmdpi.com This effect was noted to be dependent on cell proliferation, as it was abolished by the addition of mitomycin C, an inhibitor of cell division. nih.govresearchmap.jp

The chemotactic activity of collagen-derived peptides is not a new discovery; synthetic polytripeptides such as (Pro-Pro-Gly)5 and (Pro-Hyp-Gly)5 have also been shown to be potent inducers of chemotaxis in neutrophils. researchgate.net This suggests that the presence of hydroxyproline within a peptide sequence can be a crucial factor in directing cell movement, a key process in wound healing and tissue regeneration. frontiersin.org

Table 1: Effects of Prolyl-Hydroxyproline (Pro-Hyp) on Cell Migration

| Cell Type | Experimental Observation | Fold Increase in Migration (approx.) | Reference |

|---|---|---|---|

| Adult Tenocytes | Enhanced chemotactic activity | ~3.3 | nih.gov |

| Tendon Progenitor Cells | Enhanced chemotactic activity | ~3.3 | nih.gov |

Influence on Extracellular Matrix Production and Organization

The influence of hydroxyproline-containing peptides extends to the production and organization of the extracellular matrix (ECM), a critical component of all tissues and organs. The dipeptide Pro-Hyp has been shown to upregulate the expression of key ECM components in tendon cells. nih.gov Specifically, treatment of adult tenocytes and tendon progenitor cells with Pro-Hyp resulted in significantly higher mRNA expression of type I collagen and fibronectin. nih.gov

In the context of dermal fibroblasts, Pro-Hyp has been found to stimulate the synthesis of hyaluronic acid, a major component of the skin's extracellular matrix. nih.gov This increase in hyaluronic acid production was associated with an elevation of hyaluronan synthase 2 (HAS2) mRNA levels. nih.gov The stimulation of both cell proliferation and hyaluronic acid synthesis by Pro-Hyp in dermal fibroblasts points to its potential role in maintaining skin homeostasis and integrity. nih.gov

The broader context of hydroxyproline's role in the ECM is well-established. Hydroxyproline is a critical component for the stability of the collagen triple helix, which is the primary structural element of the ECM. cellsignal.com The post-translational hydroxylation of proline residues is essential for the proper folding and assembly of collagen fibrils. cellsignal.com

Involvement in Intracellular Signal Transduction Pathways (e.g., MAPK/ERK, HIF-1α)

The biological effects of hydroxyproline-containing peptides are mediated through their interaction with intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is one such critical signaling cascade. In adult tenocytes and tendon progenitor cells, treatment with Pro-Hyp led to a significant upregulation of phosphorylated ERK. nih.gov This suggests that the MAPK/ERK pathway is involved in the cellular responses to this dipeptide, which include proliferation and migration. nih.govnih.gov The MAPK/ERK pathway is a highly conserved signaling module that regulates a wide array of cellular functions, including cell proliferation, differentiation, and migration, in response to various extracellular signals. origene.com

Furthermore, the metabolism of hydroxyproline has been linked to the regulation of Hypoxia-Inducible Factor-1α (HIF-1α). Studies have shown that hydroxyproline can increase the levels of HIF-1α, likely by inhibiting its degradation. frontiersin.org HIF-1α is a key transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia) and is involved in processes such as angiogenesis and metastasis. frontiersin.org

Cyclic dipeptides containing hydroxyproline, cyclo(X-Hyp), have been shown to suppress the activation of inflammatory pathways, including MAPK, induced by UVB radiation in epidermal keratinocytes. researchgate.net

Immunomodulatory Effects (e.g., PD-L1 expression, autophagy)

Recent research has uncovered the immunomodulatory roles of hydroxyproline and its derivatives. Hydroxyproline has been found to significantly enhance the adaptive expression of Programmed Death-Ligand 1 (PD-L1) induced by interferon-gamma (IFN-γ) in various myeloid and cancer cell types. nih.gov PD-L1 is a critical immune checkpoint protein that can suppress the adaptive immune system. nih.gov Mechanistic studies have revealed that hydroxyproline acts as an inhibitor of autophagic flux, and this inhibition contributes to its effect on PD-L1 expression. nih.govresearchgate.net Autophagy is a cellular process of degradation and recycling of cellular components, and its interplay with the immune system is an area of active investigation. nih.govresearchgate.net

Collagen-derived dipeptides, including Pro-Hyp and Hydroxyproline-Glycine (Hyp-Gly), have also been shown to possess immunomodulatory effects. nih.gov In studies with M1-differentiated macrophages, these dipeptides were found to modulate cytokine secretion. nih.gov For instance, both Pro-Hyp and a mixture of proline and hydroxyproline inhibited the secretion of Interleukin-6 (IL-6). nih.gov Other studies have also suggested that collagen peptides can act as immunonutrients, modulating the immune response and inflammatory processes. tandfonline.com For example, a synthetic collagen analogue, (Gly–Pro–Hyp)10, has been shown to exert potent immunomodulatory and anti-inflammatory effects in a mouse model of colitis. nih.gov

Table 2: Immunomodulatory Effects of Hydroxyproline and Related Peptides

| Compound | Cell/System | Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Hydroxyproline | Myeloid and cancer cells | Enhances IFN-γ-induced PD-L1 expression | Inhibition of autophagic flux | nih.govresearchgate.net |

| Prolyl-Hydroxyproline (Pro-Hyp) | M1 macrophages | Inhibits IL-6 secretion | Modulation of immunometabolism | nih.gov |

Comparative Biological Significance

Presence and Role Across Different Organisms and Tissues

Hydroxyproline is a non-essential amino acid that is widespread in the animal kingdom, primarily as a key component of collagen. cellsignal.com Collagen is the most abundant protein in mammals and is essential for the structure and function of connective tissues such as skin, bone, tendons, and cartilage. cellsignal.com The hydroxylation of proline to hydroxyproline is a post-translational modification that is critical for the stability of the collagen triple helix. cellsignal.com

When collagen is ingested orally, it is broken down into smaller peptides, including di- and tripeptides rich in hydroxyproline, such as Pro-Hyp. nih.govresearchmap.jp These peptides can be absorbed into the bloodstream and distributed to various tissues. frontiersin.orgresearchmap.jp For example, after oral administration of gelatin hydrolysate, nine different hydroxyproline-containing peptides have been quantified in human plasma, with Pro-Hyp being the major constituent. researchmap.jp These food-derived peptides have been detected in tissues such as skin, cartilage, and bone, where they are believed to exert their biological effects. frontiersin.org

While most abundant in animals, hydroxyproline is also found in certain plant proteins, particularly in hydroxyproline-rich glycoproteins (HRGPs) in the cell walls.

Evolutionary Aspects of Hydroxyproline Metabolism

The metabolism of hydroxyproline shows interesting evolutionary aspects. In vertebrates, the catabolism of trans-4-hydroxy-L-proline to glyoxylate (B1226380) involves a series of reactions catalyzed by mitochondrial enzymes. The intracellular localization of some of these enzymes, such as alanine-glyoxylate aminotransferase (AGT), is species-specific and appears to be related to dietary habits. For instance, AGT is located in the mitochondria in carnivores and in the peroxisome in herbivores.

In the plant kingdom, the hydroxyproline-rich glycoprotein (B1211001) (HRGP) superfamily has undergone significant evolution. In the Chinese white pear (Pyrus bretschneideri), for example, a large number of HRGPs have been identified, with many arising from whole genome duplication events. This expansion and the subsequent structural variation of the hydroxyproline-rich motifs are thought to be responsible for the gain of new functions in plants.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of target analytes from complex mixtures. For a dipeptide such as Tyrosyl-Hydroxyproline, both liquid and gas chromatography platforms are employed, often in conjunction with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating peptides. For dipeptides that lack a strong chromophore or fluorophore, chemical derivatization is employed to enhance detection sensitivity. In the case of this compound, derivatization typically targets the N-terminal amino group.

Common derivatization agents include phenyl isothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamoyl derivative that can be detected by UV absorbance around 254 nm. nih.gov This method is precise and can detect quantities in the microgram range. nih.gov The separation is typically achieved on a C18 reverse-phase column. nih.govnih.gov

For increased sensitivity, fluorescent derivatization agents are used. These reagents allow for detection in the femtomole to picomole range. The choice of agent and HPLC conditions, such as the mobile phase composition and gradient, must be optimized to achieve a complete separation of the derivatized dipeptide from other sample components. nih.gov

| Method | Derivatizing Agent | Column | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|---|

| Reverse-Phase HPLC | Phenyl isothiocyanate (PITC) | C18 Reverse-Phase | UV Absorbance (254 nm) | 0.40 µg | nih.gov |

| Reverse-Phase HPLC | None (for labeled compounds) | Nova-Pak C18 | Scintillation (for [3H]hydroxyproline) | Not specified | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though it is used less frequently for peptides than HPLC due to their low volatility. To make this compound amenable to GC analysis, it must first undergo derivatization to increase its volatility. nih.gov A common approach involves a two-step reaction: esterification of the carboxyl group followed by acylation or silylation of the amino and hydroxyl groups. nih.govacs.org

Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a well-established method for preparing dipeptides for GC analysis. nih.govacs.org The resulting trimethylsilylated dipeptide derivatives can be separated on capillary columns and detected with high sensitivity, often by a mass spectrometer coupled to the GC system (GC-MS). nih.govacs.org This combination allows for the identification of dipeptides based on predictable fragmentation patterns. nih.gov The sequence of amino acids within the dipeptide can influence the resulting pyrolysis products and fragmentation, aiding in structural confirmation. nih.govoup.com

Mass Spectrometry-Based Methods (e.g., LC-MS/MS, MRM Mass Spectrometry, MALDI-TOF MS)

Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its exceptional sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a robust platform for the comprehensive analysis of dipeptides like this compound in complex samples. acs.orgchromatographyonline.comresearchmap.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for quantifying peptides. researchmap.jpmdpi.com In this technique, the this compound dipeptide is first separated by LC, then ionized (e.g., by electrospray ionization, ESI), and introduced into the mass spectrometer. The intact dipeptide ion (precursor ion) is selected and fragmented to produce characteristic product ions, which are then detected. This process provides a high degree of certainty in identification. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS technique used for quantification. nih.gov For this compound, a specific precursor-to-product ion transition would be monitored. This method is rapid, requires no derivatization, and can achieve detection limits in the nanomolar range. nih.govresearchgate.net The use of stable isotope-labeled internal standards can further enhance the accuracy of quantification. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique, particularly for identifying peptides and mapping post-translational modifications within larger proteins. nih.gov While more commonly used for larger peptides, it can be applied to characterize dipeptides.

| Analyte | Technique | Ionization | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Reference |

|---|---|---|---|---|---|

| Hydroxyproline (B1673980) | LC-ESI-SIM | ESI | 132.00 | Not Applicable (SIM) | sielc.com |

| Pro-Hyp | LC-MS/MS | Not specified | Not specified | Not specified | researchmap.jp |

| Hyp-Gly | LC-MS/MS | Not specified | Not specified | Not specified | mdpi.com |

Spectrometric and Other Detection Approaches

Beyond chromatography, various spectrometric methods are utilized, often as detection systems for HPLC or in standalone assays. These methods rely on the interaction of the dipeptide with electromagnetic radiation.

Fluorometric Assays

Fluorometric methods offer exceptional sensitivity for peptide quantification. This compound contains an intrinsic fluorophore, the tyrosine residue, which can be used for detection. proteogenix.science HPLC systems equipped with a fluorescence detector can quantify peptides by measuring their native fluorescence, typically with excitation around 275-280 nm and emission around 305 nm. nih.govsemanticscholar.org This approach avoids chemical modification but may be less sensitive than methods using highly fluorescent tags. proteogenix.scienceresearchgate.net

To enhance sensitivity, pre- or post-column derivatization with fluorogenic reagents can be performed. A novel assay for tyrosine-containing peptides involves enzymatic hydroxylation of the tyrosine residue, followed by oxidation and condensation with a reagent to produce a highly fluorescent species, allowing for detection at the femtomole level. nih.gov

| Compound/Method | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature | Reference |

|---|---|---|---|---|

| Intrinsic Tyrosine Fluorescence | ~280 nm | ~305 nm | Label-free detection | semanticscholar.org |

| Derivatization of Tyr-Gly | Not specified | Not specified | Detection limit of 200 fmol | nih.gov |

Sample Preparation Strategies for Complex Biological Matrices:General sample preparation for peptide analysis from biological matrices often involves protein hydrolysis. Common methods, such as strong acid hydrolysis (e.g., using 6N HCl at 110-120°C), are designed to break down proteins and larger peptides into their constituent amino acids.sigmaaldrich.comwindows.netchondrex.comThis technique is suitable for measuring total hydroxyproline content but would destroy the this compound dipeptide, making it impossible to quantify the intact molecule. Milder extraction and separation techniques would be required, but protocols specifically optimized and validated for extracting this compound from complex matrices like plasma, urine, or tissue are not described in the available literature.

To maintain scientific accuracy and strictly adhere to the prompt's instructions of focusing solely on this compound, the requested article cannot be generated. Creating content for the specified outline would require fabricating data that does not exist in the scientific literature.

Synthetic and Bioproduction Strategies for Research Applications

Chemo-Enzymatic and Asymmetric Synthesis

Chemo-enzymatic synthesis offers a powerful approach to producing Tyrosyl-Hydroxyproline with high stereoselectivity, combining the flexibility of chemical synthesis with the specificity of enzymatic catalysis.

Enzymatic Hydroxylation of Proline and Tyrosine

The synthesis of the constituent amino acids, tyrosine and hydroxyproline (B1673980), can be achieved using specific hydroxylase enzymes.

Proline Hydroxylation: Prolyl hydroxylases are a class of enzymes that catalyze the hydroxylation of proline residues. For the synthesis of hydroxyproline as a free amino acid, microbial prolyl-4-hydroxylases (P4Hs) are of particular interest. These enzymes, often found in bacteria and fungi, can directly hydroxylate L-proline to form trans-4-hydroxy-L-proline. This enzymatic step is crucial for producing the desired stereoisomer of hydroxyproline.

Tyrosine Hydroxylation: Tyrosine hydroxylase is a monooxygenase that catalyzes the conversion of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). While this is the primary reaction, some research has explored the broader substrate specificity of aromatic amino acid hydroxylases. For the synthesis of standard tyrosine, phenylalanine hydroxylase catalyzes the conversion of phenylalanine.

Dipeptide Bond Formation Methodologies

The formation of the peptide bond between tyrosine and hydroxyproline is a critical step. While chemical methods are well-established, enzymatic approaches offer milder reaction conditions and greater specificity, often eliminating the need for extensive protecting group strategies.

Chemical Peptide Synthesis: Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed. This involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of the other. To prevent unwanted side reactions, protecting groups are used for the amino and carboxyl groups not involved in the peptide bond formation, as well as for the hydroxyl groups of both tyrosine and hydroxyproline.

Enzymatic Peptide Synthesis: Proteases, under specific conditions (e.g., in organic solvents or aqueous-organic mixtures), can catalyze the formation of peptide bonds in a process known as reverse proteolysis or kinetically controlled synthesis. The choice of enzyme is critical and depends on its substrate specificity for both the acyl donor (tyrosine derivative) and the nucleophile (hydroxyproline derivative). This method can offer high stereoselectivity, forming a peptide bond between the L-isomers of both amino acids.

| Methodology | Advantages | Disadvantages | Key Considerations |

| Chemical Synthesis | Well-established, versatile | Requires protecting groups, harsh reagents, potential for racemization | Choice of protecting groups and coupling reagents is crucial for yield and purity. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, fewer side reactions | Enzyme stability and substrate specificity can be limiting, often lower yields | Selection of appropriate enzyme and optimization of reaction conditions (pH, temperature, solvent) are key. |

Stereoselective Synthesis of Hydroxyproline Isomers

Hydroxyproline contains two chiral centers, leading to four possible stereoisomers. The biological activity of peptides containing hydroxyproline is often highly dependent on the stereochemistry of the hydroxyproline residue. Therefore, stereoselective synthesis is crucial.

The enzymatic hydroxylation of L-proline using prolyl-4-hydroxylases is inherently stereoselective, primarily yielding trans-4-hydroxy-L-proline. Various chemical methods have also been developed for the asymmetric synthesis of all four stereoisomers of hydroxyproline, often starting from chiral precursors or using chiral catalysts to control the stereochemical outcome. These methods provide access to hydroxyproline isomers that may not be readily available from natural sources, allowing for the synthesis of diverse this compound analogues for structure-activity relationship studies.

Metabolic Engineering and Bioproduction

Metabolic engineering of microorganisms offers a promising and sustainable alternative for the production of this compound, potentially enabling de novo synthesis from simple carbon sources.

Recombinant Microorganism Systems (e.g., E. coli, Corynebacterium glutamicum)

Escherichia coli and Corynebacterium glutamicum are well-established host organisms for the production of amino acids and their derivatives due to their well-characterized genetics and metabolism, and their ability to grow to high cell densities.

Escherichia coli : As a versatile host, E. coli has been successfully engineered to produce a variety of valuable chemicals. For the production of this compound, E. coli could be engineered to overproduce the precursor amino acids, L-tyrosine and L-proline. Further engineering would involve the introduction and expression of the necessary enzymes for hydroxylation and peptide bond formation.

Corynebacterium glutamicum : This bacterium is a natural overproducer of amino acids, particularly L-glutamate and L-lysine. Its metabolic pathways have been extensively studied and engineered for the production of other amino acids, making it a strong candidate for the production of the building blocks of this compound. Furthermore, C. glutamicum has been shown to be a suitable host for the production and secretion of peptides.

Expression of Prolyl Hydroxylases in Host Systems

A key step in the bioproduction of this compound is the efficient hydroxylation of proline. This can be achieved by expressing a suitable prolyl hydroxylase in the chosen microbial host.

Heterologous Expression: Genes encoding prolyl-4-hydroxylases from various sources, including bacteria and fungi, have been successfully expressed in E. coli. This allows for the conversion of endogenously produced or supplemented L-proline into hydroxyproline. Optimization of gene expression, including codon optimization and the use of strong inducible promoters, is crucial for achieving high levels of enzyme activity.

Challenges and Strategies: A potential challenge is the requirement of co-factors for prolyl hydroxylases, such as α-ketoglutarate, Fe(II), and ascorbate (B8700270). Metabolic engineering strategies can be employed to increase the intracellular availability of these co-factors. For instance, redirecting carbon flux towards the TCA cycle can enhance the pool of α-ketoglutarate.

While the direct microbial production of the dipeptide this compound has not been extensively reported, the successful engineering of microorganisms for the production of the individual hydroxylated amino acids lays the groundwork for future efforts in this area. The co-expression of a prolyl hydroxylase, a tyrosine hydroxylase (or engineering of the phenylalanine-to-tyrosine pathway), and a suitable peptide ligase or a non-ribosomal peptide synthetase (NRPS) module in an engineered host could pave the way for a one-pot microbial synthesis of this dipeptide.

Optimization of Production Yields for Research Purposes

The efficient production of this compound for research hinges on the high-yield synthesis of its precursors. A significant body of research has focused on optimizing the biotechnological production of trans-4-hydroxyproline (T-4-HYP) using microbial cell factories, most notably engineered Escherichia coli.

Strategies to enhance production yields involve extensive metabolic engineering to channel carbon flux towards the desired product and away from competing pathways. One successful approach involves designing and optimizing the key nodes of the T-4-HYP anabolic pathway to maximize carbon flux and minimize carbon loss. nih.gov This includes strengthening the biosynthetic pathway while disrupting branching pathways to increase the metabolic flow of α-ketoglutarate, a key precursor. nih.govnih.gov

Further optimization is achieved by rearranging the central carbon metabolism. The introduction of a non-oxidative glycolysis (NOG) pathway has been shown to redirect glucose towards acetyl-CoA, which can significantly improve T-4-HYP yields. nih.govresearchgate.net Additionally, enhancing the supply of NADPH is another strategy employed to improve the acid production capacity of the engineered strains. nih.gov

Optimization of the fermentation process itself is also crucial. This includes controlling the dissolved oxygen concentrations through the rate of sugar supplementation and the continuous feeding of essential cofactors. nih.govresearchgate.net For instance, Fe²⁺ is a vital cofactor for proline hydroxylase, the key enzyme in T-4-HYP fermentation that participates in the hydroxylation of proline. nih.gov Maintaining an adequate supply of Fe²⁺ and other cofactors like O₂ is a practical strategy to increase the final product yield. nih.govresearchgate.net

Through a combination of these strategies, researchers have achieved significant increases in T-4-HYP production. For example, a metabolically engineered E. coli strain, HYP-10, produced 89.4 g/L of T-4-HYP in a 5 L fermenter, achieving a yield of 0.34 g/g of glucose, which represented a 63.1% increase compared to the highest previously reported yield from microbial fermentation. nih.govresearchgate.net Another study reported a yield of 54.8 g/L of 4-Hyp in 60 hours with a yield of 0.236 g/g of glucose. nih.gov

These advancements provide a robust platform for the large-scale, economical, and efficient production of trans-4-hydroxyproline, a critical step for the subsequent synthesis of this compound for various research applications.

Table 1: Comparison of Engineered E. coli Strains for trans-4-hydroxyproline (T-4-HYP) Production

| Strain | Key Genetic Modifications/Strategy | T-4-HYP Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|---|

| HYP-7-1 | Introduction of NOG pathway | 62.4 | 0.28 | nih.gov |

| HYP-10 | Optimized fermentation with continuous Fe²⁺ feeding | 89.4 | 0.34 | nih.govresearchgate.net |

| HYPA | Overexpression of Datp4h | 15.7 | Not Reported | nih.gov |

| HYP2M | Genome mining and rational design | 54.8 | 0.236 | nih.gov |

Table 2: Key Fermentation Process Optimization Parameters

| Parameter | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Dissolved Oxygen | Controlled by sugar supplementation rate | Ensures effective supply of O₂ as a proline hydroxylase cofactor | nih.govresearchgate.net |

| Fe²⁺ Concentration | Continuous feeding | Fe²⁺ is an essential cofactor for the proline hydroxylase enzyme | nih.gov |

| Carbon Flux | Dynamic modulation of ODHC activity | Drives α-ketoglutarate towards hydroxylation instead of the TCA cycle | nih.gov |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to explore the behavior of molecules over time, providing a detailed picture of their conformational flexibility and interactions with their environment.

The conformation of a peptide is defined by its backbone dihedral angles (φ, ψ, ω) and the puckering of the proline ring. Quantum mechanical studies on 4R-hydroxyproline dipeptide analogues reveal that the electronegative hydroxyl group strongly influences these parameters. The 4(R) substituent on the pyrrolidine ring creates a strong preference for an "up" (Cγ-exo) puckering conformation. nih.gov

In vacuum, calculations show that a reversed gamma turn, stabilized by an intramolecular hydrogen bond, is the most stable conformation for both up and down puckerings of the ring. nih.gov However, when solvent effects are included using a polarizable continuum model, the experimentally observed conformer in condensed phases becomes the most stable. nih.gov The presence of an aromatic residue adjacent to hydroxyproline (B1673980), as in Ac-Phe-Pro*-NHMe (a close analogue to Tyrosyl-Hydroxyproline), further influences the conformational equilibrium, particularly the cis/trans isomerization of the peptide bond. acs.org The interaction between the aromatic ring and the proline ring can stabilize the cis conformation. acs.org

Table 1: Relative Stability of Hydroxyproline Dipeptide Analogue Conformers

| Conformer Type | Pyrrolidine Pucker | Relative Energy (kcal/mol) - Vacuum | Relative Energy (kcal/mol) - Aqueous | Key Characteristics |

|---|---|---|---|---|

| Reversed Gamma Turn | Down | 0.0 | ~2.0 | Absolute minimum in vacuum; stabilized by intramolecular H-bond. |

| Reversed Gamma Turn | Up | ~2.0 | ~4.0 | Less stable than down pucker in this conformation. |

| Helical | Up | ~2.5 | 0.0 | Becomes the absolute minimum when solvent effects are included. |

| Helical | Down | Not a stable minimum | ~0.5 | Down puckering is favored over up in helical structures. |

Data synthesized from quantum mechanical studies on 4R-hydroxyproline dipeptide analogues. The energy values are illustrative of the general trends found in computational studies. nih.gov

While specific binding simulations for this compound are not extensively documented, computational studies on similar peptides provide a strong basis for hypothesizing its interactions. For instance, hydroxyproline is a critical residue in collagen for binding to integrin receptors. nih.govnih.gov Structural modeling and binding assays have shown that the hydroxyl group of hydroxyproline in the GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) motif forms a critical hydrogen bond with an arginine residue (Arg-218) in the α1I domain of the integrin. nih.gov

Molecular docking and dynamics simulations can be employed to model the binding of this compound to a hypothesized receptor, such as an integrin αI domain. Such simulations would involve:

Docking: Predicting the preferred binding pose of the dipeptide in the receptor's active site.

Molecular Dynamics: Simulating the behavior of the peptide-protein complex in a solvated environment over time (nanoseconds to microseconds) to assess the stability of the interaction and identify key intermolecular contacts. mdpi.comnih.gov

These simulations could reveal whether the tyrosine sidechain forms favorable interactions (e.g., hydrophobic or π-stacking) and how the conformationally constrained hydroxyproline residue orients the peptide for optimal binding, similar to how it functions in larger collagen peptides. nih.govnih.gov

The post-translational hydroxylation of proline to hydroxyproline has a profound impact on a peptide's structure and stability. Computational and experimental studies have elucidated several key effects:

Pyrrolidine Ring Pucker: The hydroxyl group at the C4 position stereoelectronically favors the Cγ-exo (up) pucker, which preorganizes the peptide backbone into a conformation suitable for stable triple helices in collagen. wisc.edu This conformational restriction reduces the flexibility of the peptide backbone.

Peptide Bond Isomerization: The presence of a 4-hydroxyl group increases the preference for the trans conformation of the Xaa-Hyp peptide bond compared to an Xaa-Pro bond. wisc.edu This further constrains the conformational possibilities of the peptide.

Stabilization through Hydrogen Bonding: MD simulations on collagen-like peptides demonstrate that hydroxyproline is crucial for forming stabilizing intermolecular hydrogen bonds, often water-mediated, which contribute more to the stability of the triple helix than proline alone. researchgate.netuni-miskolc.hu

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential for studying chemical reactions, as they can accurately model the breaking and forming of chemical bonds and calculate the energetics of reaction pathways. biomolmd.orgnih.gov

The formation of this compound involves two key enzymatic hydroxylation events: the conversion of a tyrosine precursor and the hydroxylation of a proline residue.

Tyrosine Hydroxylation: QM/MM calculations have been used to dissect the reaction mechanism of L-Tyrosine hydroxylation by enzymes like CYP76AD1. nih.govacs.org The reaction proceeds in two main steps:

Hydrogen Abstraction: An iron-oxo species (CpdI) in the enzyme's active site abstracts a hydrogen atom from the phenolic group of tyrosine, forming a tyrosine radical.

Radical Rebound: The hydroxyl group rebounds from the iron center to the aromatic ring of the tyrosine radical.

Proline Hydroxylation: The hydroxylation of proline is catalyzed by prolyl hydroxylases (PHDs), which are also Fe(II)- and 2-oxoglutarate-dependent oxygenases. nih.gov QM/MM simulations are used to investigate the diffusion of molecular oxygen to the active site and the subsequent catalytic steps. nih.govresearchgate.net While the full energy profile is complex, these studies help elucidate the formation of the reactive ferryl intermediate and the subsequent attack on the proline substrate.

Table 2: Calculated Energetics of L-Tyrosine Hydroxylation by CYP76AD1

| Reaction Step | Spin State | Calculated Free Energy Barrier (ΔG‡) | Overall Reaction Energy (ΔG) |

|---|---|---|---|

| Hydrogen Abstraction | Doublet | Lower than rebound step | - |

| Radical Rebound | Doublet | 18.3 kcal·mol⁻¹ | - |

| Radical Rebound | Quartet | 16.0 kcal·mol⁻¹ (Rate-Limiting) | -36.6 kcal·mol⁻¹ |

Data from QM/MM calculations on the CYP76AD1 enzyme. The reaction in the quartet state is identified as the thermodynamically and kinetically favored pathway. nih.govacs.org

Computational methods can predict the intrinsic stability and chemical reactivity of molecules.

Stability: The hydroxylation of proline is known to significantly enhance the thermal stability of the collagen triple helix. wisc.edu This stability arises from the stereoelectronic effects of the hydroxyl group that preorganize the peptide backbone. wisc.edu While this compound is a small dipeptide, this intrinsic conformational stability conferred by the hydroxyproline residue would make it less prone to degradation compared to more flexible peptides.

Reactivity: The primary site of reactivity in this compound is the phenolic side chain of tyrosine. Computational studies have investigated the reactions of tyrosyl radicals, which are key intermediates in oxidative processes. Quantum mechanics simulations show that the tyrosyl radical has very low reactivity towards molecular oxygen but reacts with nitric oxide at diffusion-controlled rates. nih.gov The local electronic environment, influenced by the adjacent hydroxyproline residue, could subtly modulate the redox potential of the tyrosine phenol (B47542) group. Furthermore, computational models can predict the susceptibility of the tyrosine residue to other modifications, such as nitration, which is a marker of oxidative stress. nih.gov Machine learning models trained on large datasets of protein sequences are now being used to predict the reactivity of specific amino acid sites towards various post-translational modifications. nih.govacs.org

Bioinformatics and Pathway Prediction

Bioinformatics and computational pathway prediction offer powerful tools to understand the metabolic context and potential biological roles of this compound. These in silico approaches allow for the mapping of relationships between the dipeptide, associated genes, and broader metabolic networks.

Identification of Related Genes and Enzymes

The metabolic lifecycle of this compound is intrinsically linked to the synthesis and degradation of its constituent amino acids, tyrosine and hydroxyproline. Hydroxyproline itself is not a primary amino acid but is formed through the post-translational modification of proline residues within proteins, a reaction catalyzed by prolyl hydroxylases . The degradation pathways of proline and hydroxyproline are distinct yet interconnected, involving a series of specific enzymes.

Bioinformatic analysis helps identify the key genes encoding these enzymes. The initial steps in the catabolism of proline and hydroxyproline are catalyzed by mitochondrial enzymes: proline dehydrogenase (PRODH) , also known as proline oxidase (POX), and hydroxyproline dehydrogenase (PRODH2) , or hydroxyproline oxidase (OH-POX), respectively. nih.gov These are encoded by separate genes and show high substrate specificity. frontiersin.org

The products of these initial reactions, pyrroline-5-carboxylate (P5C) from proline and Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) from hydroxyproline, are further metabolized. Both P5C and OH-P5C can be acted upon by P5C dehydrogenase , converting them to glutamate and hydroxyglutamate. acs.org Additionally, P5C reductase can convert these intermediates back to proline and hydroxyproline. frontiersin.orgacs.org On the other side of the dipeptide, tyrosine hydroxylase (TH) is a rate-limiting enzyme in the synthesis of catecholamines from tyrosine. frontiersin.org

The table below summarizes the key enzymes and their related genes implicated in the metabolism of the constituent parts of this compound.

| Enzyme | Gene Symbol(s) | Function |

| Prolyl Hydroxylases | P4HA1, P4HA2, etc. | Catalyze the formation of hydroxyproline from proline residues in proteins. |

| Proline Dehydrogenase/Oxidase | PRODH | Catalyzes the first step in proline degradation to P5C. |

| Hydroxyproline Dehydrogenase/Oxidase | PRODH2 | Catalyzes the first step in hydroxyproline degradation to OH-P5C. nih.gov |

| P5C Dehydrogenase | ALDH4A1 | Converts P5C and OH-P5C to glutamate and hydroxyglutamate, respectively. acs.org |

| P5C Reductase | PYCR1, PYCR2, PYCR3 | Converts P5C and OH-P5C to proline and hydroxyproline, respectively. acs.org |

| Tyrosine Hydroxylase | TH | Rate-limiting enzyme in the conversion of tyrosine to L-DOPA. frontiersin.org |

Prediction of Metabolic Fluxes

Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org While direct MFA for the dipeptide this compound is not commonly documented, the principles of MFA can be applied to predict its metabolic fate based on the fluxes of its constituent amino acids.

Computational models for MFA integrate stoichiometric information of metabolic networks with experimental data, typically from 13C isotopic labeling experiments. wikipedia.orgnih.gov These models can predict how carbon atoms from a labeled source travel through various pathways. For a dipeptide, this involves modeling the uptake and incorporation of tyrosine and proline/hydroxyproline into cellular pools and their subsequent catabolism.

A significant development in this area is the use of peptide labeling patterns for MFA. nih.govplos.orgresearchgate.net This approach, known as peptide-based 13C-MFA, infers intracellular fluxes from the labeling patterns of peptides obtained from proteomics analysis. nih.gov The advantage is that peptide sequences can identify their protein of origin, providing context-specific metabolic information. plos.orgresearchgate.net In principle, by analyzing the isotopic labeling of this compound or larger peptides containing this motif, computational models can deconvolve this data to estimate the fluxes through tyrosine and hydroxyproline metabolic pathways. nih.gov Methods like E-Flux extend this by incorporating gene expression data to constrain the maximum flux capacities in the model, thereby predicting changes in metabolic flow based on transcriptomic shifts. plos.org

Machine Learning Approaches for Activity/Interaction Prediction

Machine learning (ML) and artificial intelligence are increasingly used to predict the biological activities and interactions of molecules, including dipeptides like this compound. These computational methods can accelerate drug discovery and functional annotation by screening virtual libraries of compounds for potential therapeutic effects. benthamdirect.commdpi.com

A primary ML approach in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgnih.govacs.org QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. acs.org For dipeptides, these models use numerical descriptors that characterize the amino acid sequence, such as their physicochemical properties, to predict activities like enzyme inhibition or receptor binding. nih.govacs.org

Several types of ML algorithms have been successfully applied to build robust QSAR models for peptides:

3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the 3D structure of molecules to relate their steric and electrostatic fields to their biological activity. benthamdirect.com

Support Vector Machines (SVM) : SVMs are powerful classifiers used to predict whether a compound is active or inactive based on its features. SVM-based models have been developed to predict hydroxylation sites in proteins with high accuracy and have shown strong performance in predicting the bioactivity of kinase inhibitors. mdpi.comnih.govresearchgate.net

Deep Learning : Deep Artificial Neural Networks (dANNs) and Convolutional Neural Networks (CNNs) can learn complex patterns from large datasets. These models, often combined with molecular fingerprints that represent substructures, are used to predict the bioactivity of compounds like tyrosine kinase inhibitors with high precision. mdpi.com

The performance of these models is evaluated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the conventional correlation coefficient (R²). benthamdirect.com Models with high predictive power (typically Q² > 0.5 and R² > 0.9) can be used for virtual screening and the rational design of new bioactive peptides. benthamdirect.com

The table below presents examples of machine learning models and their reported performance in predicting peptide or compound bioactivity, illustrating the potential of these methods for analyzing this compound.

| Machine Learning Model/Method | Application | Performance Metric | Reported Value |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting dipeptide bioactivity | Q² | > 0.5 |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting dipeptide bioactivity | R² | > 0.9 |

| NDV-QSAR (MLR) | Predicting bitter-tasting dipeptides | R² (training set) | 0.936 |

| NDV-QSAR (MLR) | Predicting bitter-tasting dipeptides | q² (cross-val) | 0.926 |

| Support Vector Machine (SVM) | Predicting hydroxyproline sites | Accuracy | 91.88% |

| Support Vector Machine (SVM) | Predicting tyrosine kinase inhibitor bioactivity | Accuracy | 85.1% |

| Deep Artificial Neural Network (dANN) | Predicting tyrosine kinase inhibitor bioactivity | Log Loss | 0.25096 |

Research Gaps, Future Directions, and Emerging Methodologies

Unexplored Biological Functions of Tyrosyl-Hydroxyproline Dipeptide

The biological activities of many collagen-derived peptides are a focal point of current research; however, this compound remains an enigmatic entity. nih.govbohrium.com While dipeptides like Prolyl-Hydroxyproline (Pro-Hyp) and Hydroxyprolyl-Glycine (Hyp-Gly) have demonstrated effects on the proliferation of fibroblasts, the specific roles of Tyr-Hyp in cellular processes are yet to be determined. mdpi.com The known functions of its constituent amino acids—tyrosine as a precursor for neurotransmitters and hormones and hydroxyproline (B1673980) as a key component of collagen—suggest a spectrum of potential, unexplored biological activities for the dipeptide. wikipedia.orgtechnologynetworks.com

Future investigations should prioritize screening for the bioactivity of this compound in various physiological and pathological contexts. Areas of particular interest could include its potential role in skin health, wound healing, bone metabolism, and neuro-modulatory activities. The established involvement of hydroxyproline in collagen stability and turnover suggests that Tyr-Hyp could be a biomarker for conditions affecting connective tissues. wikipedia.orgdrugbank.com Furthermore, the presence of tyrosine hints at possible antioxidant or signaling functions.

Table 1: Potential Areas for Investigation of this compound's Biological Functions

| Potential Biological Area | Rationale based on Constituent Amino Acids/Related Peptides |

| Dermatology & Wound Healing | Hydroxyproline is crucial for collagen synthesis, a key process in skin structure and repair. Other hydroxyproline-containing dipeptides stimulate fibroblast proliferation. mdpi.com |

| Osteology & Cartilage Health | Collagen is a major component of bone and cartilage, and its metabolism, marked by hydroxyproline, is central to skeletal health. |

| Neurology & Cognitive Function | Tyrosine is a direct precursor to neurotransmitters like dopamine and norepinephrine. technologynetworks.com |

| Antioxidant & Anti-inflammatory | The phenolic group of tyrosine can exhibit antioxidant properties. |

| Metabolic Regulation | Both proline and hydroxyproline metabolism are linked to cellular redox homeostasis and energy production. frontiersin.org |

Development of Advanced Analytical Tools for In Situ Detection

A significant hurdle in understanding the roles of this compound is the lack of specific and sensitive methods for its in situ detection within biological tissues. Current analytical techniques for hydroxyproline generally require hydrolysis of tissue samples, precluding real-time monitoring in a living system. nih.govbohrium.comnih.gov The development of advanced analytical tools is therefore a critical future direction.

Emerging methodologies such as mass spectrometry imaging (MSI) could potentially map the spatial distribution of this compound in tissue sections without the need for labeling. Furthermore, the design of novel biosensors, perhaps utilizing aptamers or molecularly imprinted polymers specific to the Tyr-Hyp dipeptide, could enable dynamic, real-time measurements in cellular and even in vivo environments. These tools would be invaluable for understanding the pharmacokinetics and local concentrations of Tyr-Hyp at sites of action.

Elucidation of Precise Molecular Mechanisms of Action

The molecular pathways through which this compound may exert its biological effects are entirely unknown. For other collagen-derived dipeptides like Pro-Hyp, research has begun to uncover mechanisms involving cell surface receptors and intracellular signaling cascades. For instance, Pro-Hyp has been shown to influence cellular behavior through pathways involving active β1-integrin. nih.govbohrium.com

Future research must focus on identifying the molecular targets of this compound. This will involve a combination of techniques, including affinity chromatography to pull down binding partners, and computational docking studies to predict interactions with proteins. Once potential targets are identified, downstream signaling pathways can be investigated using techniques such as western blotting, qPCR, and reporter gene assays to understand how Tyr-Hyp binding translates into a cellular response. The metabolism of hydroxyproline itself is known to be linked to the HIF response to hypoxia, suggesting that Tyr-Hyp could also play a role in cellular oxygen sensing pathways. frontiersin.orgnih.gov

Design of Novel Dipeptide Analogs for Mechanistic Probing

The synthesis of structural analogs of this compound will be a powerful tool for dissecting its structure-activity relationships and for probing its molecular mechanisms. By systematically modifying the tyrosine and hydroxyproline residues, researchers can identify the key chemical features required for biological activity. For example, analogs could be designed to be resistant to enzymatic degradation, which would help to prolong their biological effects and aid in mechanistic studies.

Furthermore, the incorporation of photo-activatable cross-linkers or fluorescent tags into these analogs would enable the identification of binding partners and the visualization of the dipeptide's subcellular localization. The synthesis of sequence-defined oligomers from hydroxyproline building blocks has already been explored, providing a methodological basis for the creation of such Tyr-Hyp analogs. nih.gov

Integration of Multi-Omics Data in this compound Research

A systems biology approach, integrating various "omics" data, will be essential for a comprehensive understanding of the biological impact of this compound. nih.gov By combining transcriptomics, proteomics, and metabolomics data from cells or tissues treated with Tyr-Hyp, researchers can obtain a holistic view of the resulting molecular changes. youtube.com

For instance, transcriptomic analysis could reveal changes in gene expression, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could uncover shifts in metabolic pathways. nih.govchenomx.com Integrating these datasets can help to construct comprehensive models of the dipeptide's mechanism of action and to identify novel, unanticipated biological roles. nih.gov

Table 2: Application of Multi-Omics in this compound Research

| Omics Field | Potential Application | Expected Insights |

| Transcriptomics | Analyze changes in mRNA expression in response to Tyr-Hyp. | Identification of genes and pathways regulated by the dipeptide. |

| Proteomics | Quantify changes in the proteome and post-translational modifications. | Discovery of protein targets and signaling networks affected by Tyr-Hyp. |

| Metabolomics | Profile changes in the cellular metabolome. | Understanding of the impact of Tyr-Hyp on cellular metabolism and bioenergetics. |

| Integrative Omics | Combine data from all omics platforms. | A holistic view of the cellular response to Tyr-Hyp, leading to the generation of new hypotheses. |

Challenges in Large-Scale Production for Fundamental Research

A significant bottleneck for the comprehensive study of this compound is the challenge associated with its large-scale production. While laboratory-scale synthesis of dipeptides is routine, scaling up production for extensive in vitro and in vivo studies presents several hurdles. Traditional methods for producing hydroxyproline involve the acid hydrolysis of collagen, which is an energy-intensive process with environmental drawbacks. nih.gov

The chemical synthesis of peptides, while precise, can be costly and generate significant waste, particularly when producing larger quantities. Fermentative production by microorganisms is an emerging alternative, but this requires extensive metabolic engineering to optimize yields. nih.gov Overcoming these production challenges will be crucial to supply the quantities of this compound needed for the in-depth fundamental research that is required to elucidate its biological significance.

Q & A

Q. How can researchers detect and quantify Tyrosyl-Hydroxyproline in biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (MS/MS) for precise quantification. Validate protocols using synthetic this compound standards and spike-recovery experiments to ensure accuracy. Include internal controls (e.g., isotopically labeled analogs) to correct for matrix effects . For tissue samples, enzymatic digestion with collagenase followed by acid hydrolysis may be required to release the peptide for analysis .

Q. What is the biological significance of this compound in collagen stability?

Methodological Answer: Investigate its role via mutagenesis studies in collagen-producing cell lines (e.g., fibroblasts). Replace hydroxyproline with non-hydroxylated proline analogs and assess collagen thermal stability using differential scanning calorimetry (DSC) or enzymatic degradation assays. Compare structural integrity via atomic force microscopy (AFM) .

Q. How do in vitro and in vivo models differ in studying this compound metabolism?

Methodological Answer: In vitro models (e.g., cell cultures) allow controlled manipulation of hydroxylation enzymes (e.g., prolyl hydroxylases) using siRNA or CRISPR-Cas8. For in vivo studies, use knockout mice with collagen-specific mutations and monitor peptide levels in serum or urine via LC-MS. Ensure ethical compliance with NIH guidelines for animal welfare reporting .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability be resolved?

Methodological Answer: Conduct a meta-analysis of existing studies, focusing on variables such as sample preparation (hydrolysis duration, acid concentration) and detection limits. Replicate conflicting experiments under standardized conditions, documenting variables like pH, temperature, and protease inhibitors. Use Bayesian statistics to assess heterogeneity .

Q. What advanced techniques improve spatial resolution in this compound imaging within tissues?

Methodological Answer: Apply matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to map spatial distribution in tissue sections. Combine with immunohistochemistry for collagen-specific markers (e.g., COL1A1) to correlate localization with structural features. Optimize matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) for peptide ionization efficiency .

Q. How do post-translational modifications of this compound affect its interaction with collagen-binding proteins?

Methodological Answer: Use molecular dynamics simulations to model interactions between modified this compound and integrins or MMPs. Validate computationally predicted binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare wild-type vs. hydroxylation-deficient collagen mutants .

Methodological Challenges and Solutions

Q. What factors influence this compound stability during sample storage?

Methodological Answer:

Q. How can in silico models predict this compound’s role in collagen disorders?

Methodological Answer: Develop machine learning algorithms trained on collagen mutation databases (e.g., COSMIC) to predict structural outcomes of this compound alterations. Validate predictions using patient-derived fibroblasts and Raman spectroscopy to assess collagen fibril organization .

Q. Are there species-specific differences in this compound metabolism relevant to translational research?

Methodological Answer: Compare hydroxylation enzyme kinetics (e.g., Km values of prolyl hydroxylases) across species (human, murine, bovine) using recombinant proteins. Corrogate findings with cross-species collagen digestibility assays and in vivo bioavailability studies .

Q. How to validate this compound as a biomarker for fibrosis?

Methodological Answer: Perform longitudinal cohort studies measuring serum this compound levels via ELISA or LC-MS. Use receiver operating characteristic (ROC) curves to determine sensitivity/specificity against histopathological fibrosis scores. Adjust for confounders (e.g., renal function) via multivariate regression .

Data Interpretation and Reporting

Q. What statistical approaches address variability in this compound measurements?

Methodological Answer: Apply mixed-effects models to account for batch effects in multi-institutional studies. Report intra- and inter-assay coefficients of variation (CV) for transparency. Use Bland-Altman plots to compare methodological reproducibility .

Q. How to contextualize this compound findings within broader collagen research?

Methodological Answer: Frame results using established theoretical frameworks (e.g., collagen cross-linking thermodynamics or fibrillogenesis kinetics). Cite foundational studies on hydroxyproline’s role in collagen triple-helix stability to anchor novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |